(-)-Argemonine

anti-proliferative HeLa cervical carcinoma cancer cell selectivity

Researchers studying neurodegeneration face cholinergic confounding with dual AChE/POP inhibitors. (-)-Argemonine solves this with selective POP inhibition (IC50 337.0 µM) and negligible AChE activity (IC50 >1000 µM). • HeLa anti-proliferative IC50: 12.1 µg/mL - 6.6-fold more potent than berberine • No activity on normal L-929 fibroblasts (IC50 >100 µg/mL) • >90% abundance in Argemone gracilenta simplifies isolation scale-up • Enantiomerically pure (6S,12S) configuration confirmed by X-ray crystallography

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
Cat. No. B1200896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Argemonine
Synonymsargemonine
argemonine hemihydrate
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC
InChIInChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m0/s1
InChIKeyQEOWCPFWLCIQSL-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Argemonine: Pavine Alkaloid Identity & Core Pharmacology


(-)-Argemonine (CAS 6901-16-2) is a naturally occurring pavine alkaloid belonging to the benzylisoquinoline structural family, characterized by an azabicyclo[3.3.1]nonadiene core fused with two tetramethoxy-substituted benzene rings [1]. It is the predominant alkaloid in several Argemone species (Papaveraceae), representing over 90% of the total alkaloid content in Argemone gracilenta [2]. The compound possesses the (6S,12S) absolute configuration, confirmed by X-ray crystallography and circular dichroism spectroscopy, distinguishing it from its synthetic (+)-(R,R)-enantiomer [1][3]. Documented bioactivities include anti-proliferative effects against cancer cell lines, prolyl oligopeptidase (POP) inhibition, and reported anti-HIV activity, positioning it as a scaffold of interest for multi-target drug discovery programs [2][4].

(-)-Argemonine Selectivity vs. Pavine & Protoberberine Analogs


Within the pavine and broader benzylisoquinoline alkaloid classes, individual congeners display sharply divergent target engagement profiles that preclude simple substitution. (-)-Argemonine is distinguished by a unique combination of negligible acetylcholinesterase (AChE) inhibition (IC50 > 1000 µM), measurable butyrylcholinesterase (BChE) inhibition (IC50 885.5 µM), and moderate prolyl oligopeptidase (POP) inhibition (IC50 337.0 µM) — a profile that contrasts with the potent AChE/BChE dual inhibition of protopine or the strong AChE activity of (-)-munitagine (IC50 62.3 µM) [1]. Furthermore, its anti-proliferative potency is cell-line-dependent in a manner not shared by berberine: on HeLa cervical carcinoma cells, (-)-argemonine (IC50 12.1 µg/mL) is approximately 6.6-fold more potent than berberine (IC50 79.5 µg/mL), whereas on M12.C3F6 and RAW 264.7 lines the two compounds are equipotent [2]. The stereochemical identity of the (-)-(6S,12S) enantiomer is also critical; the (+)-enantiomer is a distinct chemical entity (CAS 16584-62-6) with potentially divergent biological activity, and racemic mixtures may confound structure-activity relationship interpretation [3].

(-)-Argemonine: Quantitative Comparator Evidence


HeLa Anti-Proliferative Selectivity vs. Berberine

In a direct head-to-head comparison within the same fractionation study, (-)-argemonine (FAg-7A) and berberine (FAg-7B), both isolated from the ethyl acetate fraction of Argemone gracilenta, were tested for anti-proliferative activity using the MTT assay across three cancer lines and one normal line. On M12.C3F6 (murine B-cell lymphoma) and RAW 264.7 (murine macrophage) lines, the two alkaloids were statistically equipotent (p > 0.05). However, on the HeLa human cervical carcinoma line, (-)-argemonine exhibited an IC50 of 12.1 ± 1.7 µg/mL versus berberine's 79.5 ± 11.5 µg/mL, representing an approximately 6.6-fold potency advantage [1]. Importantly, neither compound was active on the normal L-929 fibroblast line (IC50 > 100 µg/mL), indicating cancer-selective cytotoxicity [1].

anti-proliferative HeLa cervical carcinoma cancer cell selectivity alkaloid comparison

POP Inhibition vs. Other Pavine Alkaloids

Among seven alkaloids isolated from Argemone platyceras and tested against human recombinant POP, only three compounds exhibited measurable inhibitory activity: (-)-munitagine (IC50 = 277.0 ± 31.3 µM), (-)-argemonine (IC50 = 337.0 ± 83.1 µM), and (+)-laudanosine (IC50 = 341.0 ± 37.5 µM) [1]. In contrast, protopine, allocryptopine, and (-)-platycerine showed no POP inhibition (IC50 > 1000 µM) [1]. While (-)-munitagine is the most potent POP inhibitor among the pavine set, it also strongly inhibits AChE (IC50 = 62.3 ± 5.8 µM), whereas (-)-argemonine exhibits negligible AChE inhibition (IC50 > 1000 µM) [1]. The reference standard berberine inhibited POP with an IC50 of 142.0 ± 21.5 µM [1].

prolyl oligopeptidase Alzheimer's disease target enzyme inhibition pavine alkaloid selectivity

Absolute Configuration vs. (+)-Enantiomer

The absolute configuration of naturally occurring (-)-argemonine was established as (6S,12S) — equivalently (1S,5S) in the older nomenclature — through convergent evidence from X-ray crystallography of (-)-argemonine methiodide and circular dichroism (CD) spectroscopy [1][2]. The single-crystal X-ray structure of (-)-argemonine hemihydrate confirmed the (6S,12S) stereochemistry with the two aromatic rings oriented at an interplanar angle of 86.90(5)° [1]. CD analysis demonstrated that the rotational strengths calculated for the (1S,5S) configuration correspond precisely to the observed Cotton effects in the naturally occurring (-)-isomer, while the (+)-(R,R)-enantiomer (CAS 16584-62-6) produces the mirror-image CD spectrum [2]. The empirical comparison of Cotton-effect curves alone was found to be of limited validity for assigning stereochemistry, underscoring the necessity of combined crystallographic and chiroptical characterization [2].

absolute configuration enantiomeric purity X-ray crystallography circular dichroism stereochemical quality control

High Natural Abundance in Argemone gracilenta

In Argemone gracilenta, (-)-argemonine constitutes over 90% of the total plant alkaloid content, with the total alkaloid yield reaching 0.33% of dried plant material [1]. Other alkaloids identified — (-)-mutagine, protopine, muramine, and (+)-reticuline — are present only in minor proportions [1]. This skewed distribution contrasts with many other benzylisoquinoline-bearing species where the alkaloid profile is more evenly distributed among multiple constituents. The high relative abundance simplifies chromatographic isolation: in the referenced study, analytically pure (-)-argemonine was obtained directly from ethyl acetate fraction subfractionation without requiring chiral resolution [1].

natural product isolation phytochemical abundance alkaloid enrichment sourcing scalability

Autophagy vs. Apoptosis: Cell-Line-Dependent Induction

Microscopic examination of cells 48 hours after (-)-argemonine exposure revealed cell-line-dependent cell death morphology. In M12.C3F6 murine B-cell lymphoma cells, (-)-argemonine induced characteristic autophagic features: autophagic vacuoles and degradation of cytoplasmic contents [1]. In contrast, HeLa human cervical carcinoma cells treated with (-)-argemonine displayed hallmarks of apoptosis: nuclear and cytoplasmic condensation with apoptotic body formation [1]. This mechanistic duality was observed for (-)-argemonine specifically; the study did not report parallel morphological analysis for berberine under identical conditions, so cross-compound mechanistic comparison is not available [1]. The finding that a single compound can activate distinct cell death pathways depending on cellular context is noteworthy for targeted therapy design.

autophagy apoptosis cell death mechanism morphological pharmacology cancer cell biology

(-)-Argemonine Research & Procurement Applications


HeLa Phenotypic Screening & SAR Studies

Investigators conducting phenotypic screens or structure-activity relationship (SAR) studies on cervical carcinoma models should consider (-)-argemonine as a starting scaffold based on its 6.6-fold potency advantage over berberine on HeLa cells (IC50 12.1 vs. 79.5 µg/mL) [1]. This differential, combined with the absence of activity on normal L-929 fibroblasts (IC50 > 100 µg/mL), provides a therapeutic window suitable for medicinal chemistry optimization. The compound's four methoxy substituents offer multiple derivatization handles for systematic SAR exploration, and the established asymmetric synthesis route [2] enables access to enantiomerically pure material for probing stereochemical determinants of activity.

POP-Selective Neurodegeneration Probe Development

For Alzheimer's disease research programs pursuing multi-target-directed ligands, (-)-argemonine serves as a tool compound that inhibits prolyl oligopeptidase (IC50 337.0 µM) while remaining essentially inactive against acetylcholinesterase (IC50 > 1000 µM) [3]. This selectivity profile avoids the cholinergic confounding inherent to (-)-munitagine (POP IC50 277.0 µM but AChE IC50 62.3 µM) or protopine (AChE IC50 230.0 µM, no POP activity). Researchers can use (-)-argemonine to isolate POP-mediated effects in cellular or in vivo neurodegeneration models without simultaneously perturbing cholinergic signaling, enabling cleaner target deconvolution.

Synthetic Methodology & Chiral Reference Standard

The well-characterized absolute configuration of (-)-argemonine — confirmed by both X-ray crystallography (CCDC deposition available) and circular dichroism spectroscopy — makes it a valuable chiral reference standard for analytical method development and synthetic methodology validation [4][5]. The published six-step asymmetric synthesis from chiral bicyclic lactam [2] provides a benchmark route against which new synthetic strategies can be compared. Procurement of analytically pure (-)-argemonine with certified enantiomeric excess is essential for laboratories developing novel asymmetric routes to 1,3-disubstituted tetrahydroisoquinolines or validating chiral chromatographic methods for pavine alkaloid separation.

Natural Product Isolation & Phytochemical Standardization

The >90% relative abundance of (-)-argemonine in Argemone gracilenta total alkaloids [1] makes this compound an attractive target for process chemistry groups developing scalable alkaloid isolation protocols. The high enrichment factor minimizes the chromatographic burden relative to congeners like (-)-norargemonine or (-)-munitagine, which co-occur at substantially lower levels. (-)-Argemonine can serve as a marker compound for phytochemical standardization of Argemone-derived extracts, and its isolation can be coupled with valorization of the minor alkaloid fraction for a comprehensive natural product library build.

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